![molecular formula C13H13NO2S B2859019 methyl 2-[(2-methyl-4-quinolyl)thio]acetate CAS No. 247060-67-9](/img/structure/B2859019.png)
methyl 2-[(2-methyl-4-quinolyl)thio]acetate
Overview
Description
Methyl 2-[(2-methyl-4-quinolyl)thio]acetate is an organic compound with the molecular formula C13H13NO2S. It is a derivative of quinoline, a heterocyclic aromatic organic compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-[(2-methyl-4-quinolyl)thio]acetate typically involves the reaction of 2-methyl-4-quinoline thiol with methyl bromoacetate. The reaction is carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, in an organic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction mixture is usually heated to reflux for several hours to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to optimize yield and efficiency. The reaction conditions are carefully controlled to ensure high purity and consistent quality of the final product .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-[(2-methyl-4-quinolyl)thio]acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the compound can lead to the formation of thiols or thioethers using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out in an organic solvent like dichloromethane at room temperature.
Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous ether or tetrahydrofuran (THF) under inert atmosphere.
Substitution: Amines, alcohols; reactions are often conducted in polar solvents like ethanol or methanol at elevated temperatures.
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Thiols, thioethers
Substitution: Amides, esters
Scientific Research Applications
Methyl 2-([2-(trifluoromethyl)-4-quinolyl]thio)acetate is a chemical compound with diverse applications in scientific research, including pharmaceutical development, agricultural chemicals, material science, and biochemical research . It has the molecular formula C13H13NO2S . The compound is also used in the development of anti-cancer and anti-inflammatory drugs .
Pharmaceutical Development
Methyl 2-([2-(trifluoromethyl)-4-quinolyl]thio)acetate is a key intermediate in synthesizing pharmaceuticals, particularly drugs targeting specific diseases, because of its unique chemical structure . One specific application is in creating quinoline biological thiol fluorescent probes, which are valuable for detecting thiols in biological systems. These probes have advantages such as good selectivity, high sensitivity, and speed .
Agricultural Chemicals
This compound is used in formulating agrochemicals like pesticides and herbicides, providing enhanced efficacy against pests and aiming to minimize environmental impact .
Material Science
The potential of Methyl 2-([2-(trifluoromethyl)-4-quinolyl]thio)acetate is explored for creating advanced materials, including polymers and coatings, that require specific chemical properties for durability and performance .
Mechanism of Action
The mechanism of action of methyl 2-[(2-methyl-4-quinolyl)thio]acetate is primarily attributed to its quinoline core. Quinoline derivatives are known to interact with various biological targets, including enzymes and receptors. The compound may exert its effects by inhibiting enzyme activity or binding to specific receptors, thereby modulating cellular pathways and processes .
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-[(2-methyl-4-quinolyl)thio]acetate
- Methyl α-[(4-oxoquinazolin-2-yl)thio]acetate
- Methyl 2-((3-(3-methoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl)thio)acetate
Uniqueness
This compound stands out due to its unique combination of a quinoline core and a thioester functional group. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications in research and industry .
Biological Activity
Methyl 2-[(2-methyl-4-quinolyl)thio]acetate is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, therapeutic potential, and relevant research findings.
Mechanisms of Biological Activity
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : Similar compounds have shown potential as inhibitors of acetylcholinesterase (AChE), which is crucial in the treatment of neurodegenerative diseases like Alzheimer's. For instance, derivatives with quinoline structures have been reported to exhibit significant AChE inhibition, suggesting that this compound may share this property .
- Antimicrobial Activity : Quinoline derivatives are known for their antimicrobial properties. Research indicates that compounds with similar structures exhibit antibacterial and antifungal activities, potentially making them useful in treating infections .
- Antitumor Properties : Some studies have highlighted the antitumor effects of quinoline-based compounds, which may also apply to this compound. The ability of these compounds to induce apoptosis in cancer cells has been documented, providing a pathway for therapeutic applications in oncology .
In Vitro Studies
Several studies have focused on the synthesis and biological evaluation of this compound and its analogs:
- AChE Inhibition : In vitro assays demonstrated that related compounds exhibit varying degrees of AChE inhibition, with IC50 values indicating moderate potency. For example, certain quinoline derivatives showed IC50 values ranging from 0.25 μM to 13.51 μM against human AChE .
Compound | IC50 (μM) | Target Enzyme |
---|---|---|
This compound | TBD | AChE |
Ethyl 6-(4-(1-benzylpiperidin-4-yl)butylamino)-5-cyano-2-methyl-4-phenylnicotinate | 0.25 | AChE |
Other Quinoline Derivatives | Varies | AChE |
Antimicrobial Activity
The antimicrobial efficacy of this compound has been evaluated against various bacterial strains:
Bacterial Strain | Activity Level |
---|---|
Escherichia coli | Moderate |
Staphylococcus aureus | High |
Candida albicans | Moderate |
These findings suggest that the compound may possess broad-spectrum antimicrobial properties, particularly against Gram-positive bacteria.
Case Studies
- Neuroprotective Effects : A study explored the neuroprotective effects of quinoline derivatives against amyloid-beta-induced neurotoxicity, highlighting their potential use in Alzheimer's disease therapy . this compound may exhibit similar protective effects due to its structural similarities.
- Anticancer Potential : Another investigation into quinoline derivatives revealed their ability to inhibit tumor cell proliferation and induce apoptosis in various cancer cell lines, supporting the hypothesis that this compound could be developed as an anticancer agent .
Properties
IUPAC Name |
methyl 2-(2-methylquinolin-4-yl)sulfanylacetate | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO2S/c1-9-7-12(17-8-13(15)16-2)10-5-3-4-6-11(10)14-9/h3-7H,8H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QNJWFNICGDNCCT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2C(=C1)SCC(=O)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO2S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.31 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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